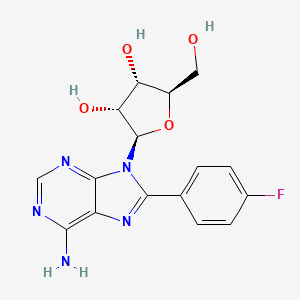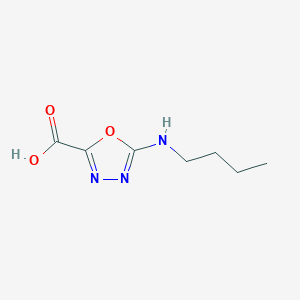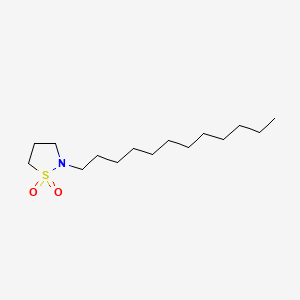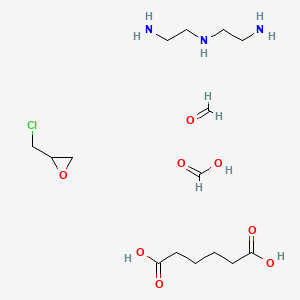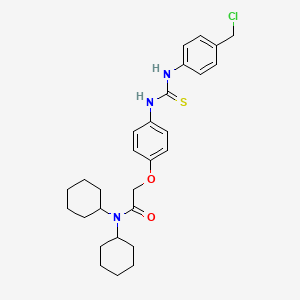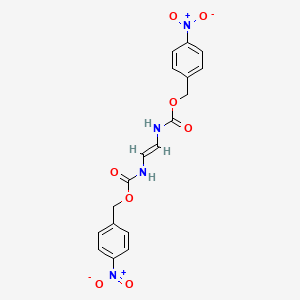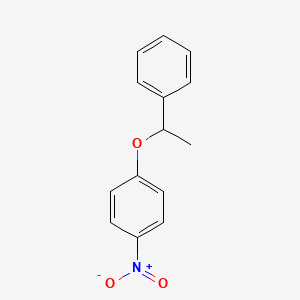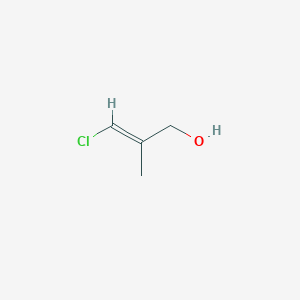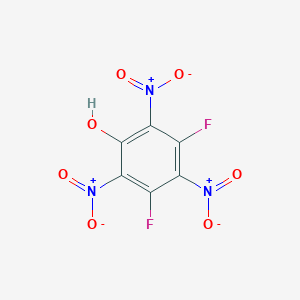
3,5-Difluoro-2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-2,4,6-trinitrophenol is a fluorinated nitroaromatic compound known for its energetic properties. It is a derivative of trinitrophenol, where two hydrogen atoms in the phenol ring are replaced by fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-trinitrophenol typically involves the nitration of 3,5-difluorophenol. The process begins with the sulfonation of phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method ensures a controlled nitration process, yielding the desired trinitrophenol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors designed to handle the exothermic nature of the nitration reactions.
化学反応の分析
Types of Reactions
3,5-Difluoro-2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, resulting in the formation of aminophenol derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenol ring.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Difluoro-2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with specific properties.
Industry: Utilized in the production of high-energy materials, including explosives and propellants
作用機序
The mechanism of action of 3,5-Difluoro-2,4,6-trinitrophenol involves the interaction of its nitro groups with molecular targets. The compound undergoes thermal decomposition, leading to the release of energy and the formation of reactive intermediates. These intermediates can further react, resulting in the formation of various products, including polycyclic compounds and fluorocarbons .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A well-known explosive compound with similar energetic properties.
3,5-Difluoro-2,4,6-trinitroanisole: Another fluorinated nitroaromatic compound with similar applications in high-energy materials.
Uniqueness
3,5-Difluoro-2,4,6-trinitrophenol is unique due to the presence of fluorine atoms, which enhance its stability and energetic properties. The fluorine atoms also influence the compound’s reactivity and decomposition pathways, making it distinct from other nitroaromatic compounds .
特性
CAS番号 |
78925-58-3 |
|---|---|
分子式 |
C6HF2N3O7 |
分子量 |
265.08 g/mol |
IUPAC名 |
3,5-difluoro-2,4,6-trinitrophenol |
InChI |
InChI=1S/C6HF2N3O7/c7-1-3(9(13)14)2(8)5(11(17)18)6(12)4(1)10(15)16/h12H |
InChIキー |
NMHGHJTZJXIYRI-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



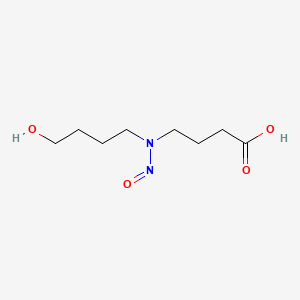
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)


